molecular formula C17H17NO2 B2902858 Benzofuran-2-yl(4-cyclopropylidenepiperidin-1-yl)methanone CAS No. 2097925-02-3

Benzofuran-2-yl(4-cyclopropylidenepiperidin-1-yl)methanone

Cat. No. B2902858
CAS RN: 2097925-02-3
M. Wt: 267.328
InChI Key: YFSXRFBIDRHTIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzofuran-2-yl(4-cyclopropylidenepiperidin-1-yl)methanone” is a complex organic compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and high yield .


Molecular Structure Analysis

The molecular structure of benzofuran compounds is characterized by a benzene ring fused with a furan ring . This unique structural feature makes benzofuran a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran compounds vary. For instance, benzofuran is a colorless liquid and a component of coal tar . Its chemical formula is C8H6O, and it has a molar mass of 118.135 g·mol−1 .

Advantages and Limitations for Lab Experiments

BH-2 has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized using standard laboratory techniques. BH-2 has also been shown to have low toxicity, which makes it suitable for use in animal studies. However, one limitation of BH-2 is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for research on BH-2. One area of research is in the development of new antidepressant and anxiolytic drugs based on BH-2. Another area of research is in the development of new treatments for addiction based on BH-2. Additionally, research could be conducted to further elucidate the mechanism of action of BH-2 and its effects on various neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of BH-2 involves several steps, including the reaction of piperidine with cyclopropylidene acetaldehyde to form a cyclic imine intermediate. This intermediate is then reacted with benzofuran-2-carboxylic acid to form BH-2. The synthesis of BH-2 is relatively straightforward and can be carried out using standard laboratory techniques.

Scientific Research Applications

BH-2 has been found to have several potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where BH-2 has been shown to have anxiolytic and antidepressant effects. BH-2 has also been found to have potential applications in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

1-benzofuran-2-yl-(4-cyclopropylidenepiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-17(16-11-14-3-1-2-4-15(14)20-16)18-9-7-13(8-10-18)12-5-6-12/h1-4,11H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSXRFBIDRHTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.